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Compound of Interest

Compound Name: 2-Methoxy-4-nitrobenzaldehyde

Cat. No.: B151014 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Methoxy-4-nitrobenzaldehyde is a versatile aromatic aldehyde that serves as a crucial

building block in the synthesis of a wide array of organic molecules, including pharmaceuticals,

agrochemicals, and dyes.[1] Its chemical reactivity is primarily centered around the aldehyde

functional group and the nitro group, which can be strategically manipulated to construct

complex molecular architectures.[1][2] The presence of the electron-withdrawing nitro group

enhances the electrophilicity of the aldehyde, making it highly susceptible to nucleophilic

attack, particularly in condensation reactions.[2] This document provides detailed application

notes and experimental protocols for the use of 2-Methoxy-4-nitrobenzaldehyde in key

organic transformations.

Key Physicochemical Properties
Property Value

Molecular Formula C₈H₇NO₄

Molecular Weight 181.15 g/mol [3][4]

Appearance White to yellow solid powder[2]

Melting Point 120-124 °C[3]

CAS Number 136507-15-8[3][4]
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Application Notes
2-Methoxy-4-nitrobenzaldehyde is a valuable precursor for the synthesis of various

heterocyclic compounds.[1] Key applications include:

Synthesis of Quinolines: It is a key starting material for the synthesis of substituted

quinolines via the Friedländer annulation. This reaction is particularly useful in drug

discovery, as the quinoline scaffold is present in numerous bioactive compounds.[5]

Synthesis of Oxazoles and Imidazoles: The aldehyde functionality readily participates in

condensation reactions to form five-membered heterocyclic rings like oxazoles and

imidazoles.[2][6] 5-Aryl oxazoles, for instance, are intermediates in the preparation of drug

candidates.[2]

Formation of Schiff Bases and Amines: It undergoes condensation reactions with primary

amines to form Schiff bases (imines).[7] These imines can be subsequently reduced to form

secondary amines, which are important functional groups in many pharmaceutical agents.

Intermediate in Drug Discovery: This compound is utilized in the development of novel drug

candidates, including TTK protein kinase inhibitors.[2] Its structural motifs are integral to

creating derivatives with potential therapeutic activities.[1]

Experimental Protocols
Domino Nitro Reduction-Friedländer Heterocyclization
for the Preparation of Quinolines
This one-pot protocol describes the synthesis of substituted quinolines from 2-Methoxy-4-
nitrobenzaldehyde and an active methylene compound, involving an in situ reduction of the

nitro group followed by the Friedländer condensation.[5]

Reaction Scheme:
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Reaction Pathway

2-Methoxy-4-nitrobenzaldehyde + Active Methylene Compound In situ reduction of nitro group
(Fe/AcOH)

Heat
Substituted Quinoline

Intramolecular cyclization
& Dehydration
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Caption: Domino Nitro Reduction-Friedländer Synthesis.

Materials:

2-Methoxy-4-nitrobenzaldehyde

Active methylene compound (e.g., ethyl acetoacetate, acetylacetone)

Iron powder (Fe)

Glacial acetic acid (AcOH)

Ethanol (for workup)

Saturated sodium bicarbonate solution

Ethyl acetate (for extraction)

Anhydrous sodium sulfate

Silica gel for column chromatography

Procedure:

In a round-bottom flask, dissolve 2-Methoxy-4-nitrobenzaldehyde (1.0 eq) and the active

methylene compound (1.2-1.5 eq) in glacial acetic acid.

Heat the mixture to 95-110 °C with stirring.
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Carefully add iron powder (4.0 eq) portion-wise to the hot solution. The mixture will turn

brown.

Continue heating and stirring for 3-4 hours. Monitor the reaction progress by Thin Layer

Chromatography (TLC).

Once the reaction is complete (disappearance of the starting material), cool the mixture to

room temperature.

Carefully neutralize the acetic acid with a saturated solution of sodium bicarbonate.

Extract the product with ethyl acetate (3 x volume of the reaction mixture).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Remove the solvent under reduced pressure to obtain the crude product.

Purify the crude product by column chromatography on silica gel using a suitable eluent

system (e.g., hexane-ethyl acetate gradient) to afford the pure substituted quinoline.

Quantitative Data (for analogous reactions):

2-Nitrobenzaldehyde
Derivative

Active Methylene
Compound

Yield (%)

5-Methoxy-2-

nitrobenzaldehyde
2,4-Pentanedione 65[5]

2-Nitrobenzaldehyde Ethyl acetoacetate 92[5]

2-Nitrobenzaldehyde Phenylacetone 88[5]

Synthesis of 5-(2-Methoxy-4-nitrophenyl)oxazole
This protocol details the synthesis of a 5-substituted oxazole from 2-Methoxy-4-
nitrobenzaldehyde using tosylmethyl isocyanide (TosMIC).[2][8]

Reaction Scheme:
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Oxazole Synthesis Workflow

2-Methoxy-4-nitrobenzaldehyde + TosMIC Base (e.g., K2CO3)
Methanol

Reaction
Workup and Purification 5-(2-Methoxy-4-nitrophenyl)oxazole

Click to download full resolution via product page

Caption: Van Leusen Oxazole Synthesis Workflow.

Materials:

2-Methoxy-4-nitrobenzaldehyde

Tosylmethyl isocyanide (TosMIC)

Potassium carbonate (K₂CO₃)

Methanol

Dichloromethane (for workup)

Magnesium sulfate (MgSO₄)

Activated carbon

Silica gel

Procedure:

To a solution of 2-Methoxy-4-nitrobenzaldehyde (1.0 eq) in methanol, add tosylmethyl

isocyanide (1.1 eq) and potassium carbonate (2.5 eq).

Heat the resulting suspension under reflux for 18 hours.

After the reaction is complete, cool the dark brown solution to room temperature.
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Concentrate the reaction mixture under reduced pressure.

Partition the resulting solid between dichloromethane and water.

Collect the organic layer and extract the aqueous layer with dichloromethane.

Combine the organic extracts and dry over MgSO₄.

Treat the solution with activated carbon/silica gel mixture.

Filter the mixture and concentrate the filtrate to yield the crude product.

Purify the crude product by recrystallization or column chromatography.

Quantitative Data:

A similar two-step process to synthesize this oxazole has been reported to provide the product

in a 75% overall yield with >95% purity.[2][8]

Synthesis of Schiff Bases via Condensation Reaction
This protocol describes the general procedure for the synthesis of a Schiff base from 2-
Methoxy-4-nitrobenzaldehyde and a primary amine.

Experimental Workflow:
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Schiff Base Synthesis

Dissolve 2-Methoxy-4-nitrobenzaldehyde
and primary amine in ethanol

Add catalytic acetic acid
Reflux for 2-4 hours

Cool to room temperature

Isolate product by filtration

Recrystallize from ethanol

Click to download full resolution via product page

Caption: Workflow for Schiff Base Synthesis.

Materials:

2-Methoxy-4-nitrobenzaldehyde

Primary amine (e.g., aniline, substituted aniline)

Ethanol

Glacial acetic acid (catalyst)

Procedure:
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In a round-bottom flask, dissolve 2-Methoxy-4-nitrobenzaldehyde (1.0 eq) in ethanol.

Add an equimolar amount of the primary amine to the solution.

Add a few drops of glacial acetic acid as a catalyst.

Heat the mixture at reflux for 2-4 hours. Monitor the reaction by TLC.

After completion, cool the reaction mixture to room temperature. The Schiff base product will

often precipitate.

Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

If necessary, recrystallize the crude product from a suitable solvent like ethanol to obtain the

pure Schiff base.

Quantitative Data:

Yields for Schiff base formation are typically high, often exceeding 80-90%, depending on the

specific amine used.

Reductive Amination
This protocol outlines the conversion of the aldehyde to a secondary amine via reductive

amination, which can be performed as a one-pot reaction following Schiff base formation or in a

stepwise manner.

Logical Relationship:
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Reductive Amination Pathway

2-Methoxy-4-nitrobenzaldehyde

Schiff Base (Imine)
Intermediate

Primary Amine

Secondary Amine Product

Reducing Agent
(e.g., NaBH4, NaBH(OAc)3)

Click to download full resolution via product page

Caption: Reductive Amination Logical Flow.

Materials:

2-Methoxy-4-nitrobenzaldehyde

Primary amine

Reducing agent (e.g., sodium borohydride (NaBH₄), sodium triacetoxyborohydride

(NaBH(OAc)₃))

Solvent (e.g., methanol for NaBH₄; dichloromethane or dichloroethane for NaBH(OAc)₃)

Procedure (using NaBH(OAc)₃):

Dissolve 2-Methoxy-4-nitrobenzaldehyde (1.0 eq) and the primary amine (1.1 eq) in an

anhydrous solvent like dichloromethane.

Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
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Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution

of sodium bicarbonate.

Separate the organic layer and extract the aqueous layer with the solvent.

Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and

concentrate under reduced pressure.

Purify the crude product by column chromatography.

Conclusion
2-Methoxy-4-nitrobenzaldehyde is a highly valuable and versatile reagent in organic

synthesis. The protocols detailed above for the synthesis of quinolines, oxazoles, and amines

highlight its utility in constructing complex and medicinally relevant scaffolds. The strategic

positioning of the methoxy, nitro, and aldehyde groups allows for a wide range of chemical

transformations, making it an indispensable tool for researchers in synthetic chemistry and drug

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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